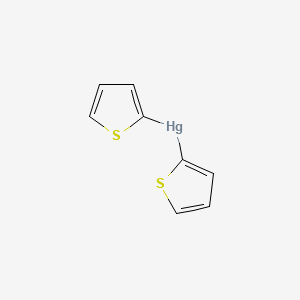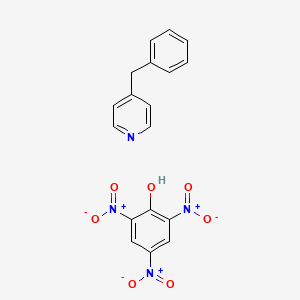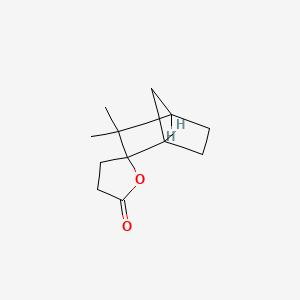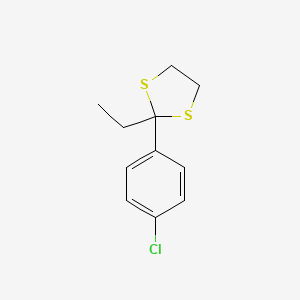
Dithiophen-2-ylmercury
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dithiophen-2-ylmercury is an organomercury compound with the molecular formula C₈H₆HgS₂. It consists of two thiophene rings bonded to a central mercury atom. Thiophene is a five-membered aromatic ring containing one sulfur atom. The presence of mercury in this compound makes it of particular interest in various fields of research due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dithiophen-2-ylmercury can be synthesized through the reaction of thiophene with mercuric acetate in the presence of a suitable solvent. The reaction typically proceeds as follows:
- Dissolve thiophene in a solvent such as ethanol.
- Add mercuric acetate to the solution.
- Stir the mixture at room temperature for several hours.
- Filter the resulting precipitate and wash it with ethanol to obtain this compound.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
Dithiophen-2-ylmercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds and thiophene derivatives.
Reduction: Reduction reactions can convert this compound to mercury metal and thiophene.
Substitution: The thiophene rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Mercury(II) compounds and oxidized thiophene derivatives.
Reduction: Mercury metal and thiophene.
Substitution: Substituted thiophene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Dithiophen-2-ylmercury has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other organomercury compounds and thiophene derivatives.
Biology: The compound’s interactions with biological molecules are studied to understand the effects of mercury on living organisms.
Medicine: Research is conducted to explore potential therapeutic applications and toxicity of organomercury compounds.
Industry: this compound is used in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism by which dithiophen-2-ylmercury exerts its effects involves the interaction of the mercury atom with various molecular targets. Mercury can form strong bonds with sulfur-containing molecules, leading to the disruption of biological processes. The thiophene rings may also play a role in the compound’s reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diphenylmercury: Consists of two phenyl rings bonded to a mercury atom.
Dimethylmercury: Contains two methyl groups bonded to a mercury atom.
Diethylmercury: Contains two ethyl groups bonded to a mercury atom.
Uniqueness
Dithiophen-2-ylmercury is unique due to the presence of thiophene rings, which impart distinct electronic and chemical properties compared to other organomercury compounds
Eigenschaften
CAS-Nummer |
5980-89-2 |
|---|---|
Molekularformel |
C8H6HgS2 |
Molekulargewicht |
366.9 g/mol |
IUPAC-Name |
dithiophen-2-ylmercury |
InChI |
InChI=1S/2C4H3S.Hg/c2*1-2-4-5-3-1;/h2*1-3H; |
InChI-Schlüssel |
BGAMFVJMCJIQCQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)[Hg]C2=CC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Bis[1-(dibutylamino)-1-oxopropan-2-yl] hexanedioate](/img/structure/B14728143.png)
![4-[2-[2-amino-4-(diethylamino)phenyl]ethyl]-1-N,1-N-diethylbenzene-1,3-diamine](/img/structure/B14728149.png)
![[4-(Acetamidomethyl)phenyl]arsonic acid](/img/structure/B14728156.png)

![(4,4-Dimethyl-3,5,10,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-yl) 4-methylbenzenesulfonate](/img/structure/B14728166.png)





![2-Methyl-4-[(2-methylphenoxy)methyl]-2-pentyl-1,3-dioxolane](/img/structure/B14728223.png)


